N-Methyl-11H-dibenz(b,f)-1,4-oxathiepin-11-propanamine oxalate
Beschreibung
N-Methyl-11H-dibenz(b,f)-1,4-oxathiepin-11-propanamine oxalate is a chemical compound with the molecular formula C16-H17-N-O-S.C2-H2-O4 and a molecular weight of 361.44 . This compound is known for its unique structure, which includes a dibenzoxathiepin ring system. It has applications in various fields, including chemistry, biology, and medicine.
Eigenschaften
CAS-Nummer |
82387-11-9 |
|---|---|
Molekularformel |
C19H21NO5S |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)propyl-methylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C17H19NOS.C2H2O4/c1-18-12-6-11-16-13-7-2-3-8-14(13)19-15-9-4-5-10-17(15)20-16;3-1(4)2(5)6/h2-5,7-10,16,18H,6,11-12H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
BLYDUCXITICPMK-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH2+]CCCC1C2=CC=CC=C2OC3=CC=CC=C3S1.C(=O)(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-11H-dibenz(b,f)-1,4-oxathiepin-11-propanamine oxalate typically involves the reaction of 11H-dibenz(b,f)-1,4-oxathiepin with N-methylpropanamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product in its
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
